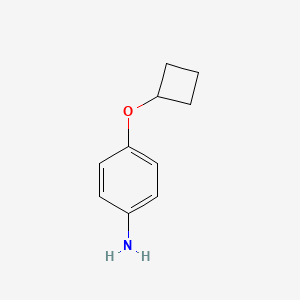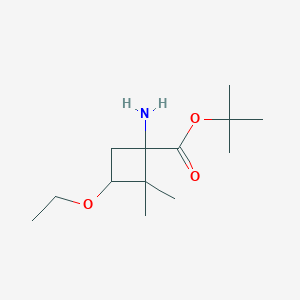
Tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring substituted with tert-butyl, amino, and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the amino group can be added through nucleophilic substitution reactions.
Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the ethoxy group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound can be used in the study of enzyme-substrate interactions due to its ability to mimic natural substrates. It is also used in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mecanismo De Acción
The mechanism by which tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the functional groups involved and the nature of the target. The cycl
Propiedades
IUPAC Name |
tert-butyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-7-16-9-8-13(14,12(9,5)6)10(15)17-11(2,3)4/h9H,7-8,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYRXMGMKJFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methylacetamide](/img/structure/B2897624.png)
![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)
![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)
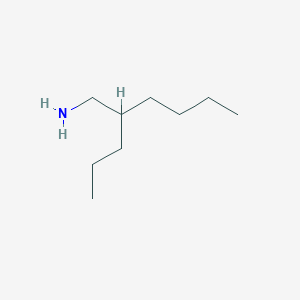
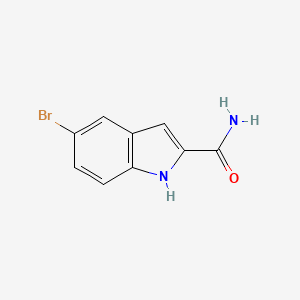
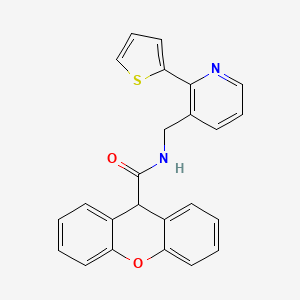
![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
